

improving the efficacy of MRS 2211 in experiments

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Compound of Interest		
Compound Name:	MRS 2211	
Cat. No.:	B1191872	Get Quote

MRS 2211 Technical Support Center

Welcome to the technical support center for MRS 2211. This resource is designed for researchers, scientists, and drug development professionals to improve the efficacy of experiments involving this selective P2Y13 receptor antagonist. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.

Frequently Asked Questions (FAQs)

Q1: What is MRS 2211 and what is its primary mechanism of action?

A1: **MRS 2211** is a competitive antagonist of the P2Y13 receptor.[1][2] It selectively binds to the P2Y13 receptor, a G protein-coupled receptor (GPCR), and blocks the binding of its natural agonist, adenosine diphosphate (ADP).[3] This inhibition prevents the downstream signaling cascade typically initiated by P2Y13 receptor activation.

Q2: How should I prepare a stock solution of MRS 2211?

A2: MRS 2211 is soluble in water up to 70 mM.[1] To prepare a stock solution, dissolve the compound in high-purity water.[2] For example, to make a 10 mM stock solution, you would dissolve 4.75 mg of MRS 2211 (with a molecular weight of 474.66 g/mol) in 1 mL of water. It is recommended to use sonication to aid dissolution.[2] Always refer to the batch-specific molecular weight on the product vial or Certificate of Analysis for precise calculations.[1]



Q3: What are the recommended storage conditions for MRS 2211?

A3: **MRS 2211** powder should be stored desiccated at -20°C.[1] Stock solutions should be aliquoted and stored at -20°C for up to one month or at -80°C for up to six months to avoid repeated freeze-thaw cycles.[2]

Q4: Is MRS 2211 selective for the P2Y13 receptor?

A4: Yes, **MRS 2211** is highly selective for the P2Y13 receptor. It displays over 20-fold selectivity for P2Y13 over the related P2Y1 and P2Y12 receptors.[1][2]

Q5: What are the known downstream signaling pathways of the P2Y13 receptor that **MRS 2211** would inhibit?

A5: The P2Y13 receptor primarily couples to the Gαi subunit of the G protein.[4] This coupling leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[3] The P2Y13 receptor can also couple to other G proteins, such as Gq, which activates the phospholipase C (PLC) pathway, leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[5] Additionally, P2Y13 activation can trigger other signaling cascades, including the MAPK and PI3K/Akt pathways.[5]

Troubleshooting Guides

Issue 1: Inconsistent or no antagonist effect observed.



Possible Cause	Troubleshooting Steps	
Degraded MRS 2211	Ensure the compound has been stored correctly at -20°C (powder) or -80°C (solution).[2] Prepare fresh stock solutions.	
Incorrect Concentration	Verify the calculations for your stock solution and working dilutions. Perform a concentration-response curve to determine the optimal inhibitory concentration.	
Low Receptor Expression	Confirm the expression of the P2Y13 receptor in your experimental system (e.g., cell line, tissue) using techniques like qPCR or western blotting.	
Agonist Concentration Too High	As a competitive antagonist, the effect of MRS 2211 can be overcome by high concentrations of the agonist (e.g., ADP). Reduce the agonist concentration to a level that elicits a submaximal response (e.g., EC80).	

Issue 2: Poor solubility of MRS 2211 in aqueous media.

Possible Cause	Troubleshooting Steps	
Incorrect Solvent	MRS 2211 is soluble in water.[1] Avoid using organic solvents for the final working solution in aqueous-based assays.	
Precipitation at High Concentrations	While soluble up to 70 mM, precipitation may occur in complex media.[1] Prepare a higher concentration stock solution and dilute it further in your assay buffer. Use sonication to aid dissolution of the stock solution.[2]	

Issue 3: Potential off-target effects.



Possible Cause	Troubleshooting Steps
Interaction with other P2Y receptors	Although highly selective, at very high concentrations, MRS 2211 might interact with P2Y1 or P2Y12 receptors.[1][2] Use the lowest effective concentration of MRS 2211. Include control experiments with cell lines expressing only P2Y1 or P2Y12 to confirm the specificity of the observed effect.
Non-specific binding	Include appropriate vehicle controls in your experiments.

Quantitative Data Summary

Parameter	Value	Reference
pIC50	5.97	[1][2]
Selectivity	> 20-fold over P2Y1 and P2Y12 receptors	[1][2]
Molecular Weight	474.66 g/mol	[1]
Solubility in Water	Up to 70 mM	[1]
Purity	≥96%	[1]

Experimental Protocols

Detailed Methodology for Inositol Trisphosphate (IP3) Formation Assay

This protocol is designed to measure the antagonist effect of **MRS 2211** on P2Y13 receptor-mediated IP3 production in a cell-based assay.

Materials:

• Cells expressing the P2Y13 receptor (e.g., 1321N1 human astrocytoma cells co-transfected with P2Y13 and $G\alpha16$)



- · Cell culture medium
- Assay buffer (e.g., HBSS with 20 mM HEPES)
- MRS 2211
- P2Y13 receptor agonist (e.g., ADP)
- IP3 ELISA kit
- · 96-well plates

Procedure:

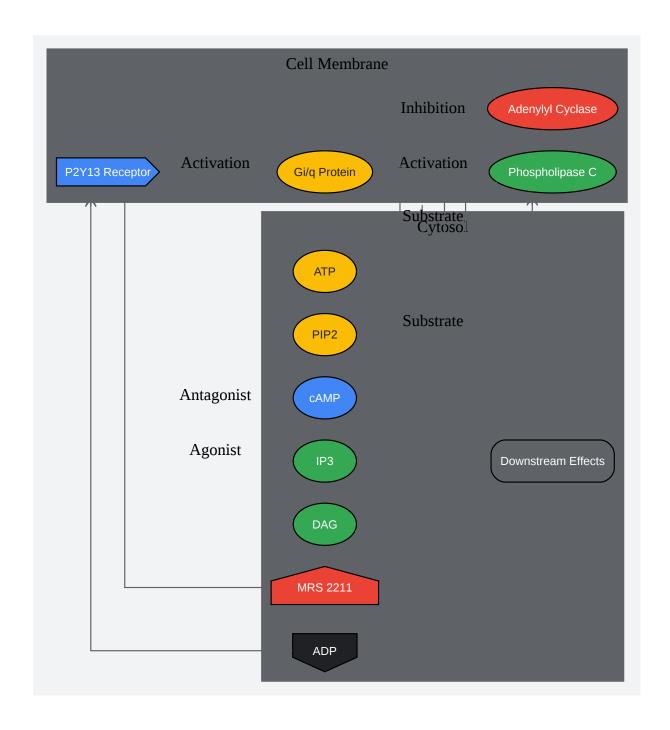
- Cell Culture: Plate the P2Y13-expressing cells in a 96-well plate at an appropriate density and allow them to adhere and grow to confluency.
- · Preparation of Compounds:
 - Prepare a stock solution of MRS 2211 in water (e.g., 10 mM).
 - Prepare serial dilutions of MRS 2211 in the assay buffer to achieve the desired final concentrations.
 - Prepare a solution of the P2Y13 agonist (e.g., ADP) in the assay buffer at a concentration that will elicit a submaximal response (e.g., EC80).
- Antagonist Pre-incubation:
 - Wash the cells once with the assay buffer.
 - Add the prepared dilutions of MRS 2211 to the respective wells.
 - Include wells with assay buffer only as a negative control and wells with vehicle as a vehicle control.
 - Incubate the plate for 15-30 minutes at 37°C.
- Agonist Stimulation:



- Add the prepared agonist solution to all wells except the negative control wells.
- Incubate for a predetermined optimal time (e.g., 30 seconds to 10 minutes) at 37°C to stimulate IP3 production.
- Cell Lysis and IP3 Measurement:
 - Terminate the reaction by lysing the cells according to the instructions of the IP3 ELISA kit.
 - Measure the intracellular IP3 concentration using the IP3 ELISA kit, following the manufacturer's protocol.
- Data Analysis:
 - Plot the measured IP3 levels against the log of the MRS 2211 concentration.
 - Fit the data to a sigmoidal dose-response curve to determine the IC50 value of MRS 2211.

Mandatory Visualizations

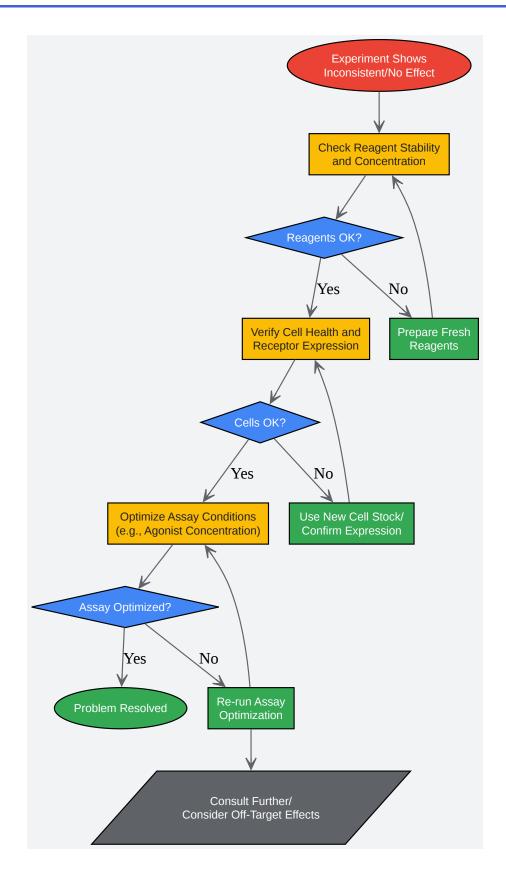




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Caption: P2Y13 Receptor Signaling Pathway with MRS 2211 Inhibition.





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Caption: Troubleshooting Workflow for MRS 2211 Experiments.



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